H-Orn(N3).HCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Orn(N3).HCl typically involves the azidation of L-ornithine. One common method includes the reaction of L-ornithine with sodium azide (NaN3) in the presence of hydrochloric acid (HCl). The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired azido derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of azide compounds due to their potential explosiveness. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and automated systems to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: H-Orn(N3).HCl undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Rearrangement Reactions: The compound can undergo rearrangement reactions, such as the Curtius rearrangement, to form isocyanates.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Rearrangement: Heat and appropriate catalysts for the Curtius rearrangement.
Major Products:
Primary Amines: Formed from the reduction of the azido group.
Isocyanates: Formed from rearrangement reactions.
Scientific Research Applications
H-Orn(N3).HCl has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of protein modifications and labeling due to its azido group, which can participate in click chemistry reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of H-Orn(N3).HCl is primarily related to its azido group. The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in bioconjugation and labeling studies. Additionally, the reduction of the azido group to an amine allows for further functionalization and incorporation into various molecular frameworks .
Comparison with Similar Compounds
L-ornithine: The parent compound without the azido group.
L-2-amino-5-azido-pentanoic acid: The free acid form without the hydrochloride salt.
Azidothymidine (AZT): Another azido-containing compound used in pharmaceuticals.
Uniqueness: H-Orn(N3).HCl is unique due to its combination of the ornithine backbone and the azido group, making it a versatile intermediate for various chemical transformations and applications. Its ability to participate in click chemistry and its potential for further functionalization distinguish it from other similar compounds .
Properties
IUPAC Name |
[(1S)-4-azido-1-carboxybutyl]azanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O2.ClH/c6-4(5(10)11)2-1-3-8-9-7;/h4H,1-3,6H2,(H,10,11);1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDWAEAKFVAPSA-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)[NH3+])CN=[N+]=[N-].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)[NH3+])CN=[N+]=[N-].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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